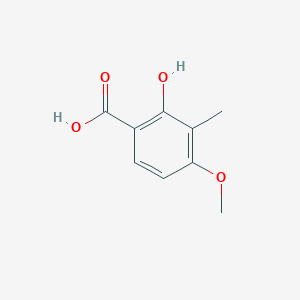

2-Hydroxy-4-methoxy-3-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methoxy-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHDGQOTJRJHBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

De Novo Biosynthesis and Metabolic Engineering of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid: A Technical Guide

Executive Summary & Biosynthetic Rationale

As drug development pivots toward sustainable, scalable biomanufacturing, the reliance on harsh chemical synthesis for complex aromatic synthons is being replaced by rational metabolic engineering. 2-Hydroxy-4-methoxy-3-methylbenzoic acid (HMMBA) is a highly functionalized aromatic building block, most notably recognized as the critical A-ring precursor for the total synthesis of ansamycin-type macrocyclic polyketides like Kendomycin.

In nature, the Streptomyces-derived Kendomycin utilizes a symmetric 3,5-dihydroxybenzoic acid starter unit generated by a Type III Polyketide Synthase (PKS)[1]. However, achieving the asymmetric tetrasubstitution pattern of HMMBA (2-hydroxy, 4-methoxy, 3-methyl) via native PKS machinery is highly inefficient. Traditionally, this compound is synthesized chemically via the Kolbe-Schmitt carboxylation of resorcinol derivatives followed by rigorous protection/deprotection and selective methylation steps[2].

To bypass these chemical bottlenecks, this guide outlines a de novo biosynthetic architecture that hijacks the bacterial shikimate pathway. By integrating regioselective hydroxylases and S-adenosylmethionine (SAM)-dependent methyltransferases, we establish a high-yield, self-validating biological production platform for HMMBA.

Biosynthetic Logic & Pathway Architecture

Designing a biological pathway for HMMBA requires moving away from iterative Type I/III PKS systems and instead leveraging the chorismate pool. The causality behind this choice is simple: the shikimate pathway provides a pre-aromatized, carboxylated scaffold (4-hydroxybenzoic acid) that can be sequentially decorated with high regiocontrol.

-

Precursor Generation (Lyase Cleavage): The pathway initiates with the conversion of chorismate to 4-hydroxybenzoic acid (4-HBA) catalyzed by UbiC (chorismate pyruvate-lyase). This provides the foundational C7 aromatic scaffold.

-

Regioselective Hydroxylation: 4-HBA is hydroxylated at the ortho position (C2) to form 2,4-dihydroxybenzoic acid (2,4-DHBA). This is achieved using an engineered flavin-dependent monooxygenase (e.g., a mutant of PobA). 2,4-DHBA is a well-documented bioactive intermediate[3].

-

C-Methylation: A SAM-dependent C-methyltransferase (cMT), such as a variant of NovO, specifically targets the electron-rich C3 position of 2,4-DHBA, yielding 2,4-dihydroxy-3-methylbenzoic acid.

-

O-Methylation: Finally, a SAM-dependent O-methyltransferase (oMT) selectively methylates the C4 hydroxyl group, finalizing the synthesis of HMMBA.

Engineered biosynthetic cascade from Chorismate to 2-Hydroxy-4-methoxy-3-methylbenzoic acid.

Quantitative Data: Enzyme Specifications

To ensure metabolic flux does not bottleneck at the methylation stages, the kinetic efficiencies of the selected enzymes must be balanced. Below is the quantitative summary of the engineered cascade components:

| Enzyme Designation | Source Organism | Catalytic Function | Kinetic Efficiency ( kcat/Km ) | Cofactor Requirement |

| UbiC | Escherichia coli | Chorismate → 4-HBA | ∼2.5×104 M−1s−1 | None |

| PobA (Y385F mutant) | Pseudomonas aeruginosa | 4-HBA → 2,4-DHBA | ∼1.2×103 M−1s−1 | FAD, NADH, O 2 |

| cMT (NovO variant) | Streptomyces spheroides | C3-Methylation | ∼8.0×102 M−1s−1 | SAM |

| oMT (SafC variant) | Myxococcus xanthus | C4-O-Methylation | ∼4.5×103 M−1s−1 | SAM |

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I mandate that every engineered workflow must include intrinsic controls. The following protocol utilizes an isotopic feeding strategy to guarantee that the final product is the result of our engineered enzymatic cascade, rather than an artifact of media degradation or native host metabolism[4].

Phase 1: Chassis Selection and Vector Assembly

-

Causality: We utilize Streptomyces coelicolor M1146 as the expression host. This specific chassis has been genetically engineered to delete its four major native secondary metabolite gene clusters. By removing this background noise, any aromatic polyketide or benzoic acid derivative detected during fermentation is exclusively derived from our introduced multigene vector.

-

Action: Clone the ubiC, pobA, cMT, and oMT genes into a high-copy pRM4-based integration vector under the control of the strong constitutive ermE* promoter. Transform into S. coelicolor M1146 via intergeneric conjugation.

Phase 2: Fermentation and Isotopic Self-Validation

-

Causality: To unequivocally prove that the methyl (C3) and methoxy (C4) groups are enzymatically installed by our SAM-dependent methyltransferases, we perform an isotopic feeding experiment.

-

Action: Inoculate the recombinant strain in 50 mL of modified R5 liquid medium. At 24 hours post-inoculation, spike the culture with 2 mM of L-[methyl- 13 C]methionine . Because SAM is biosynthesized directly from methionine, the 13 C label will be transferred to the HMMBA scaffold.

-

Validation Mechanism: If the engineered pathway is fully functional, the final HMMBA molecule must exhibit a precise +2 Da mass shift during mass spectrometry. An absence of this shift instantly invalidates the run, preventing false-positive identification.

Phase 3: Targeted Extraction

-

Causality: 2,4-DHBA and its derivatives have a pKa of approximately 3.11[2]. To efficiently partition the target molecule into an organic solvent, the aqueous phase must be acidified below this pKa to ensure the carboxylic acid remains fully protonated (uncharged).

-

Action: Harvest the culture broth after 96 hours. Acidify the cell-free supernatant to pH 2.5 using 1M HCl. Extract three times with equal volumes of ethyl acetate. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

Phase 4: LC-HRMS Characterization

-

Action: Resuspend the crude extract in LC-MS grade methanol. Analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) in negative ion mode [M−H]− .

-

Expected Result: Unlabeled HMMBA will appear at m/z 181.0501. The self-validated, 13 C-enriched product will appear at m/z 183.0568, confirming the dual enzymatic methylation.

Self-validating experimental workflow for the heterologous production and verification of HMMBA.

References

- A type I/type III polyketide synthase hybrid biosynthetic pathway for the structurally unique ansa compound kendomycin PubMed (NIH)

- Biosynthesis of kendomycin: origin of the oxygen atoms and further investigations Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)

- 2,4-Dihydroxybenzoic acid Wikipedia

- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid MDPI

Sources

- 1. A type I/type III polyketide synthase hybrid biosynthetic pathway for the structurally unique ansa compound kendomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of kendomycin: origin of the oxygen atoms and further investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Physicochemical Profiling and Synthetic Utility of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid: A Technical Whitepaper

Executive Summary

In the realm of advanced organic synthesis and drug development, highly functionalized aromatic building blocks are critical for assembling complex molecular architectures. 2-Hydroxy-4-methoxy-3-methylbenzoic acid (CAS: 116371-82-5) represents a uniquely substituted salicylic acid derivative[1]. Featuring an electron-rich aromatic core modulated by strategic steric bulk, this compound serves as a pivotal intermediate in the total synthesis of complex natural products—such as the macrocyclic antitumor agent (-)-kendomycin[2]—and various pharmaceutical libraries.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, intrinsic chemical reactivity, and field-proven experimental protocols, ensuring that researchers can leverage this building block with high predictability and scientific rigor.

Physicochemical Profiling and Structural Causality

Understanding the physical and chemical behavior of 2-Hydroxy-4-methoxy-3-methylbenzoic acid requires a deep dive into its structural electronics and sterics. The presence of four distinct substituents on the benzene ring creates a highly specific microenvironment.

Quantitative Data Summary

The fundamental properties of the compound are summarized in the table below, synthesized from European Chemicals Agency (ECHA) registration dossiers and verified supplier analytics[3],[4],[5].

| Property | Value |

| Chemical Name | 2-Hydroxy-4-methoxy-3-methylbenzoic acid |

| CAS Registry Number | 116371-82-5 |

| EC Number | 893-091-9 |

| Molecular Formula | C9H10O4 |

| Molecular Weight | 182.17 g/mol |

| SMILES Code | O=C(O)c1c(O)c(C)c(OC)cc1 |

| Hydrogen Bond Donors | 2 (-OH, -COOH) |

| Hydrogen Bond Acceptors | 4 |

The Causality of Intramolecular Hydrogen Bonding

As a salicylic acid derivative, the physical properties of this compound are heavily dictated by the ortho-effect. The hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the C1 carboxylic acid.

Mechanistic Impact:

-

Acidity (pKa): This intramolecular interaction stabilizes the carboxylate conjugate base, significantly lowering the pKa1 relative to unsubstituted benzoic acid.

-

Solvation & Lipophilicity: By internally satisfying hydrogen bond donor/acceptor requirements, the molecule masks its polar functional groups from the bulk solvent. This results in decreased aqueous solubility and an increased partition coefficient (LogP), which is a critical consideration when designing liquid-liquid extraction protocols during workup.

Logical relationship of intramolecular H-bonding effects on physicochemical properties.

Chemical Reactivity and Synthetic Utility

The aromatic ring of 2-Hydroxy-4-methoxy-3-methylbenzoic acid is highly electron-rich due to the strong +M (mesomeric) effects of the C2-hydroxyl and C4-methoxy groups.

Electrophilic Aromatic Substitution (EAS)

While the ring is highly activated, regiochemical control is dictated by sterics. The C3 position is blocked by a methyl group, and the C4 position is occupied by the methoxy group. Consequently, incoming electrophiles (e.g., halogens, nitronium ions) are directed almost exclusively to the C5 position , which is para to the hydroxyl group and ortho to the methoxy group, providing a highly predictable vector for further functionalization.

Applications in Complex Molecule Synthesis

This compound is frequently utilized as an aromatic anchor in natural product synthesis. For instance, in the synthesis of advanced components leading to the macrocyclic polyketide (-)-kendomycin , derivatives of this scaffold are subjected to condensation reactions to attach the highly substituted aromatic system to the ansa chain[2]. The orthogonal reactivity of the C1-carboxylic acid (for esterification/amidation) and the C4-methoxy group (which can be selectively cleaved) makes it an ideal bifunctional hub.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocol for the selective demethylation of the C4-methoxy group is provided. This procedure yields 2,4-dihydroxy-3-methylbenzoic acid, a highly sought-after intermediate[6].

Self-Validating System: This protocol is designed with built-in In-Process Controls (IPCs). The conversion of a mono-phenol to a bis-phenol allows for rapid validation via Ferric Chloride ( FeCl3 ) staining on TLC, which will show a distinct bathochromic shift in color intensity. Furthermore, the complete disappearance of the sharp ~3.8 ppm singlet in 1H -NMR definitively validates the endpoint.

Protocol: Selective Ether Cleavage (Demethylation) via Hydriodic Acid

Rationale for Reagent Selection: Hydriodic acid (HI) is chosen over Boron tribromide ( BBr3 ) for this specific substrate because the highly acidic conditions protonate the methoxy oxygen, turning it into an excellent leaving group. The highly nucleophilic iodide ( I− ) then attacks the less sterically hindered methyl carbon via an SN2 mechanism, liberating the free phenol without degrading the carboxylic acid moiety[6].

Step-by-Step Methodology:

-

Reaction Setup: Charge a round-bottom flask with 2-hydroxy-4-methoxy-3-methylbenzoic acid (4.0 g, 0.022 mol)[6].

-

Reagent Addition: Add 80 mL of concentrated Hydriodic acid (HI, d = 1.87). Equip the flask with a reflux condenser[6].

-

Thermal Activation: Heat the mixture to reflux (~130°C) and maintain for 5 hours under an inert nitrogen atmosphere to prevent oxidative degradation[6].

-

Quenching (Critical Step): Cool the reaction to room temperature and dilute with 100 mL of distilled water. Filter any immediate precipitates. Treat the clear filtrate with solid Sodium bisulfite ( NaHSO3 ) until the solution becomes colorless[6].

-

Causality: HI oxidation at high temperatures generates iodine ( I2 ), which can cause unwanted electrophilic iodination of the electron-rich aromatic ring. NaHSO3 reduces I2 back to I− , preserving the structural integrity of the product.

-

-

Extraction: Saturate the aqueous layer with Sodium chloride (brine) to force the organic product out of the aqueous phase, then extract with diethyl ether (4 × 75 mL)[6].

-

Purification: Dry the combined ether extracts over anhydrous Magnesium sulfate ( MgSO4 ), filter, and concentrate under reduced pressure. Crystallize the residual crude product from benzene to yield pure 2,4-dihydroxy-3-methylbenzoic acid[6].

Experimental workflow for the selective ether cleavage (demethylation) protocol.

References

-

Title: ECHA CHEM: 2-hydroxy-4-methoxy-3-methylbenzoic acid (EC Number: 893-091-9) Source: European Chemicals Agency (ECHA) URL: [Link]

-

Title: Intermediates for Organic Synthesis 9789389795516 Source: DOKUMEN.PUB (Ahluwalia, V. K., et al.) URL: [Link]

-

Title: 2,4-dimethoxy-3-methylbenzoic acid - Synthesis of an advanced component leading to (-)-kendomycin Source: Molaid URL: [Link]

Sources

- 1. CAS:116371-82-5, 2-Hydroxy-4-methoxy-3-methylbenzoic acid-毕得医药 [bidepharm.com]

- 2. 2,4-dimethoxy-3-methylbenzoic acid - CAS号 81574-49-4 - 摩熵化学 [molaid.com]

- 3. ECHA CHEM [chem.echa.europa.eu]

- 4. ECHA CHEM [chem.echa.europa.eu]

- 5. CAS:116371-82-5, 2-Hydroxy-4-methoxy-3-methylbenzoic acid-毕得医药 [bidepharm.com]

- 6. dokumen.pub [dokumen.pub]

biological activity of "2-Hydroxy-4-methoxy-3-methylbenzoic acid"

An In-depth Technical Guide to the Biological Activity of 2-Hydroxy-4-methoxybenzoic Acid

Authored by a Senior Application Scientist

Disclaimer: This technical guide focuses on the biological activities of 2-Hydroxy-4-methoxybenzoic acid (HMBA) , a close structural analog of 2-Hydroxy-4-methoxy-3-methylbenzoic acid. Due to a lack of specific research on the 3-methyl derivative, this document synthesizes the extensive available data for HMBA to provide a comprehensive overview of the potential activities within this class of compounds. The influence of the 3-methyl group is discussed from a theoretical perspective.

Introduction

2-Hydroxy-4-methoxybenzoic acid (HMBA), also known as 4-methoxysalicylic acid, is a phenolic compound isolated from various natural sources, most notably the roots of Hemidesmus indicus[1][2]. As a member of the hydroxybenzoic acid family, it is a secondary metabolite in plants, often playing a role in defense mechanisms[3]. Structurally, it belongs to the class of p-methoxybenzoic acids and derivatives[4]. Its diverse and potent biological activities have positioned it as a molecule of significant interest for researchers in drug development and life sciences. This guide provides a detailed exploration of its multifaceted biological profile, mechanisms of action, and the experimental methodologies used for its evaluation.

Core Biological Activities and Therapeutic Potential

HMBA has demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, hepatoprotective, anti-diabetic, anti-snake venom, and anticancer properties[1][2][5][6][7].

Anti-inflammatory and Antioxidant Activity

HMBA exhibits potent anti-inflammatory and antioxidant properties[1]. It has been shown to effectively neutralize inflammation induced by Vipera russelli venom in mice and reduce cotton pellet-induced granuloma in rats[1]. The antioxidant activity is attributed to the ability of its phenolic hydroxyl groups to act as free radical scavengers[3]. This is a common feature of phenolic acids, where the number and position of hydroxyl groups on the benzene ring are closely related to their antioxidant capacity[8]. Studies have shown that HMBA can neutralize free radical formation, as estimated by TBARS and superoxide dismutase activities[1].

The anti-inflammatory mechanism of a related compound, 2-Methoxy-4-vinylphenol, involves the induction of Heme oxygenase-1 (HO-1), an anti-inflammatory enzyme, through the activation of the Nrf2/ARE pathway[9]. It is plausible that HMBA shares a similar mechanism of action.

Hepatoprotective Effects

HMBA has demonstrated significant hepatoprotective effects against carbon tetrachloride (CCl4)-induced liver toxicity in rats[5]. Its protective action is evidenced by the reduction of serum transaminase activities, decreased hepatic lipid peroxidation and collagen content, and restoration of total glutathione levels[5]. Furthermore, HMBA treatment helps to normalize the levels of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6 in the liver[5]. The mechanism behind this hepatoprotective effect involves the modulation of key defensive enzymes, including a decrease in heme oxygenase-1 (HO-1) activity and an increase in myeloperoxidase (MPO) activity in the context of CCl4-induced injury[5].

Anticancer Activity

Recent studies have highlighted the anticancer potential of HMBA, particularly against melanoma. In SK-MEL-28 melanoma cells, HMBA was found to inhibit cell propagation by stimulating apoptosis and autophagy[6]. It caused dose-dependent DNA damage and induced apoptosis. The mechanism of action involves the phosphorylation of key signaling proteins such as ERK, p38, and JNK. The activation of caspase-3 and the initiation of autophagy are mediated through the activation of ERK phosphorylation[6].

Anti-diabetic and Hypolipidemic Effects

HMBA has been evaluated for its anti-diabetic activity in streptozotocin (STZ)-induced diabetic rats[7]. Oral administration of HMBA was found to normalize plasma glucose, insulin, and glycosylated hemoglobin levels. It also restored liver glycogen content[7]. In addition to its hypoglycemic effects, HMBA exhibited hypocholesterolemic properties by normalizing the levels of total cholesterol, triglycerides, and LDL-cholesterol in diabetic rats[7].

Postulated Influence of the 3-Methyl Group

While no direct studies on "2-Hydroxy-4-methoxy-3-methylbenzoic acid" are available, the addition of a methyl group at the 3-position of the benzene ring could potentially modify its biological activity. Generally, the introduction of a methyl group can influence a molecule's lipophilicity, steric hindrance, and electronic properties. An increase in lipophilicity could enhance membrane permeability and cellular uptake, potentially leading to increased potency. However, the steric bulk of the methyl group might also hinder the molecule's interaction with its biological targets, possibly reducing its activity. Further research is required to elucidate the specific effects of this structural modification.

Experimental Protocols

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol is a standard method for evaluating the free radical scavenging capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change that can be measured spectrophotometrically[10].

Step-by-Step Methodology:

-

Prepare a stock solution of the test compound (e.g., 2-Hydroxy-4-methoxybenzoic acid) in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

-

Add an equal volume of the DPPH solution to each well.

-

Include a control well with the solvent and DPPH solution, and a blank well with the solvent only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.

Step-by-Step Methodology:

-

Seed cells (e.g., SK-MEL-28 melanoma cells) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Data Presentation

Table 1: Summary of Biological Activities of 2-Hydroxy-4-methoxybenzoic Acid

| Biological Activity | Model System | Key Findings | Reference |

| Anti-inflammatory | Vipera russelli venom-induced inflammation in mice | Effectively neutralized inflammation | [1] |

| Cotton pellet-induced granuloma in rats | Reduced granuloma formation | [1] | |

| Antioxidant | In vitro assays (TBARS, SOD) | Neutralized free radical formation | [1] |

| Hepatoprotective | CCl4-induced hepatotoxicity in rats | Reduced serum transaminases, lipid peroxidation, and inflammatory cytokines | [5] |

| Anticancer | SK-MEL-28 melanoma cells | Induced apoptosis and autophagy via ERK phosphorylation | [6] |

| Anti-diabetic | Streptozotocin-induced diabetic rats | Normalized plasma glucose, insulin, and glycosylated hemoglobin | [7] |

| Hypolipidemic | Streptozotocin-induced diabetic rats | Normalized total cholesterol, triglycerides, and LDL-cholesterol | [7] |

Visualization of Mechanisms

Proposed Anti-inflammatory and Antioxidant Signaling Pathway

Caption: Proposed mechanism of HMBA's anti-inflammatory action via the Nrf2/ARE pathway.

HMBA-induced Apoptosis and Autophagy in Melanoma Cells

Caption: Signaling cascade of HMBA-induced apoptosis and autophagy in melanoma cells.

Conclusion and Future Directions

2-Hydroxy-4-methoxybenzoic acid is a promising natural compound with a wide array of biological activities. Its anti-inflammatory, antioxidant, hepatoprotective, anticancer, and anti-diabetic properties make it a strong candidate for further investigation and potential therapeutic development. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by HMBA for each of its biological effects. Furthermore, studies on the biological activities of its derivatives, including 2-Hydroxy-4-methoxy-3-methylbenzoic acid, are warranted to explore structure-activity relationships and potentially identify compounds with enhanced potency and selectivity.

References

-

Alam, M. I., & Gomes, A. (1998). Viper venom-induced inflammation and inhibition of free radical formation by pure compound (2-hydroxy-4-methoxy benzoic acid) isolated and purified from anantamul (Hemidesmus indicus R. BR) root extract. Toxicon, 36(1), 207–215. [Link]

-

Ghedeir, M., Al-Kuraishy, H. M., & Al-Gareeb, A. I. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753–763. [Link]

-

Miao, Y., Chen, Z., Wang, Z., Hu, C., Chen, L., & Sun, H. (2021). Hemidesmus indicus (l)-derived 2-hydroxy-4-methoxy benzoic acid attenuates dna damage and autophagy in sk-mel28 cells via p-erk pathway. Pharmacognosy Magazine, 17(73), 134. [Link]

-

CABI. (2022). Antimicrobial properties of phenolic acid alkyl esters. CABI Digital Library. [Link]

-

MDPI. (2010). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. MDPI. [Link]

-

Semantic Scholar. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar. [Link]

-

Gayathri, M., & Kannabiran, K. (2009). Antidiabetic activity of 2-hydroxy 4-methoxy benzoic acid isolated from the roots of Hemidesmus indicus on streptozotocin-induced diabetic rats. ResearchGate. [Link]

-

PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. [Link]

-

Farhoosh, R., Johnny, S., Asnaashari, M., Molaahmadibahraseman, N., & Sharif, A. (2016). Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Food Chemistry, 194, 128–134. [Link]

-

MDPI. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. [Link]

-

ResearchGate. (2016). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. ResearchGate. [Link]

-

ResearchGate. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. ResearchGate. [Link]

-

MDPI. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. MDPI. [Link]

- Google Patents. (1995).

-

FooDB. (2010). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). FooDB. [Link]

-

ResearchGate. (2025). Helical Arrangement of 2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole in Crystal Formation and Biological Evaluation on HeLa Cells. ResearchGate. [Link]

-

ResearchGate. (n.d.). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. ResearchGate. [Link]

-

MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

-

PubMed. (2010). Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. PubMed. [Link]

Sources

- 1. Viper venom-induced inflammation and inhibition of free radical formation by pure compound (2-hydroxy-4-methoxy benzoic acid) isolated and purified from anantamul (Hemidesmus indicus R. BR) root extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843) - FooDB [foodb.ca]

- 5. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phcog.com [phcog.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Stability and Degradation Dynamics of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of pharmaceutical development and advanced organic synthesis, 2-Hydroxy-4-methoxy-3-methylbenzoic acid (CAS 116371-82-5) serves as a highly functionalized, electron-rich building block[1]. Structurally, it is a heavily substituted salicylic acid derivative. Understanding its stability profile is not merely a regulatory checkbox; it is a fundamental prerequisite for designing robust synthetic routes, preventing premature degradation in formulations, and developing reliable stability-indicating analytical methods (SIAMs).

As a Senior Application Scientist, I have structured this guide to move beyond theoretical degradation. We will dissect the intramolecular forces governing the molecule's stability, map its precise degradation pathways, and provide a field-proven, self-validating protocol for forced degradation studies.

Structural Profiling & Intramolecular Dynamics

The stability of 2-Hydroxy-4-methoxy-3-methylbenzoic acid is dictated by the interplay of its four functional groups on the benzene ring.

-

Intramolecular Hydrogen Bonding: The proximity of the 2-hydroxyl (–OH) and 1-carboxyl (–COOH) groups facilitates the formation of a strong, six-membered intramolecular hydrogen bond. This bond significantly shields the carboxylate moiety, increasing the molecule's stability in non-polar environments and reducing its susceptibility to mild hydrolytic cleavage[2].

-

Electronic Modulation (HOMO-LUMO Gap): The structural stability of salicylic acid derivatives is heavily dependent on the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)[3]. The electron-donating 4-methoxy (–OCH₃) and 3-methyl (–CH₃) groups increase the electron density of the aromatic ring. While this lowers the activation energy for electrophilic aromatic substitution, it simultaneously makes the ring highly vulnerable to oxidative stress.

Mechanistic Degradation Pathways

To predict how this compound behaves under stress, we must analyze its primary degradation vectors.

Ether Cleavage (Acidic Demethylation)

The 4-methoxy ether bond is highly resilient to mild aqueous acids. However, under aggressive acidic conditions—specifically in the presence of strong nucleophilic acids like Hydriodic acid (HI) under reflux—the ether bond undergoes rapid cleavage. The iodide ion attacks the methyl group, resulting in demethylation and yielding 2,4-dihydroxy-3-methylbenzoic acid. This is a critical pathway to monitor during aggressive synthetic processing[4].

Decarboxylation

Phenolic acids are inherently prone to the loss of carbon dioxide (–CO₂).

-

Thermal Stress: Prolonged exposure to high temperatures can induce thermal decarboxylation, yielding 3-methoxy-2-methylphenol derivatives.

-

Enzymatic Degradation: In bioprocessing or fermentation environments, the compound is highly susceptible to Phenolic Acid Decarboxylase (PAD). PAD enzymes catalyze the non-oxidative decarboxylation of phenolic acids with high specificity[5][6]. Recent advancements in protein engineering have even demonstrated that thermostable PAD variants can drive this degradation pathway at elevated temperatures[7].

Alkaline Hydrolysis

The stability of salicylic acid derivatives is heavily pH-dependent. In alkaline environments (pH > 10), the deprotonation of both the carboxylic acid and the phenolic hydroxyl group destroys the stabilizing intramolecular hydrogen bond[8]. The resulting phenolate ion is highly soluble but structurally vulnerable, leading to accelerated hydrolytic degradation and potential ring-opening under extreme conditions.

Photolytic & Oxidative Stress

Due to the electron-rich nature of the substituted aromatic ring, exposure to UV light (e.g., 254 nm) or Reactive Oxygen Species (ROS) like hydrogen peroxide induces rapid degradation. This typically proceeds via the oxidation of the phenolic hydroxyl group to form reactive quinone intermediates, which subsequently polymerize into complex, highly colored degradants[8].

Pathway Visualization

The following systematic diagram maps the causal relationships between applied environmental stresses and the resulting degradation products.

Figure 1: Primary degradation pathways of 2-Hydroxy-4-methoxy-3-methylbenzoic acid.

Quantitative Stability & Degradation Matrix

To facilitate rapid decision-making during formulation, the expected degradation yields under standard ICH Q1A stress conditions are summarized below.

| Stress Condition | Reagent / Environment | Time & Temp | Primary Degradation Pathway | Expected Degradation (%) |

| Mild Acidic | 1.0 N HCl | 80°C, 24h | Minimal (Stabilized by H-bond) | < 5% |

| Alkaline | 1.0 N NaOH | 80°C, 24h | Phenolate formation / Hydrolysis | 10 - 15% |

| Aggressive Acidic | 57% Hydriodic Acid (HI) | Reflux (127°C), 5h | Ether Cleavage (Demethylation) | > 90% |

| Oxidative | 3% H₂O₂ | 25°C, 24h | Quinone formation / Ring oxidation | 15 - 20% |

| Photolytic | UV (254 nm) | 25°C, 7 days | Photo-oxidation | 5 - 10% |

| Enzymatic | Phenolic Acid Decarboxylase | 30°C, pH 5.0, 12h | Decarboxylation | > 80% |

Experimental Protocols: Self-Validating Forced Degradation

To rationally design a stability-indicating analytical method (SIAM), we must systematically force the degradation of the compound. The analytical goal is to achieve 5–20% degradation ; excessive degradation risks secondary reactions that obscure the primary pathways.

Phase 1: Stock Preparation

-

Solvent Selection: Dissolve 2-Hydroxy-4-methoxy-3-methylbenzoic acid in HPLC-grade Methanol to a concentration of 1.0 mg/mL.

-

Causality: Methanol ensures complete solubilization of the hydrophobic methyl/methoxy-substituted aromatic ring while remaining miscible with the aqueous stress reagents used in subsequent steps.

-

Phase 2: Stress Application & Kinetic Quenching

-

Alkaline Stress: Mix 1.0 mL of the stock solution with 1.0 mL of 1.0 N NaOH. Incubate in a sealed vial at 80°C for 24 hours.

-

Aggressive Demethylation: Mix 1.0 mL of the stock solution with 1.0 mL of 57% HI. Reflux for 5 hours.

-

Causality: Standard HCl is insufficient to cleave the robust aromatic ether bond. HI provides the highly nucleophilic iodide ion necessary to drive the demethylation reaction[4].

-

-

Quenching (Critical Step): Immediately upon removing samples from heat, neutralize the alkaline samples with 1.0 mL of 1.0 N HCl. For the HI samples, dilute with a cold 5% sodium bisulfite solution.

-

Causality: Quenching arrests the reaction kinetics instantly. Bisulfite specifically reduces any formed iodine ( I2 ) back to iodide, preventing artifactual oxidative degradation while the sample sits in the HPLC autosampler[4].

-

Phase 3: The Self-Validation Checkpoint

Before analyzing the stressed samples, inject the unstressed stock solution alongside a time-zero ( T0 ) quenched blank (stock mixed with stressor and immediately quenched).

-

Validation Rule: The T0 blank must show >99% peak area agreement with the pure stock solution. Any deviation indicates that the quenching mechanism itself is inducing degradation, requiring an immediate re-evaluation of the neutralization buffer.

Phase 4: Chromatographic Analysis

Analyze the samples using an HPLC-DAD system (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid). Monitor at 254 nm and 280 nm to capture both the intact parent molecule and the highly conjugated quinone degradants.

Sources

- 1. ECHA CHEM [chem.echa.europa.eu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. dokumen.pub [dokumen.pub]

- 5. Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization and modification of phenolic acid decarboxylase from marine bacteria for the synthesis of 4-vinyl phenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

laboratory preparation of "2-Hydroxy-4-methoxy-3-methylbenzoic acid"

An in-depth guide to the laboratory synthesis of 2-Hydroxy-4-methoxy-3-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. This document provides a robust protocol based on the Kolbe-Schmitt reaction, detailing the underlying chemical principles, step-by-step procedures, and methods for validation.

Introduction: The Significance of Substituted Benzoic Acids

Substituted hydroxybenzoic acids are a class of compounds of significant interest to researchers in drug discovery and materials science. Their molecular framework, featuring a carboxylic acid and a hydroxyl group on a benzene ring, allows for diverse biological activities and serves as a versatile scaffold for more complex molecular architectures. 2-Hydroxy-4-methoxy-3-methylbenzoic acid, in particular, is a bespoke derivative with potential applications stemming from its specific substitution pattern. This application note provides a comprehensive and technically grounded protocol for its synthesis from 2-methyl-4-methoxyphenol, designed for researchers and drug development professionals.

PART 1: Synthetic Strategy & Mechanistic Rationale

The chosen synthetic route for introducing a carboxyl group onto the phenolic starting material is the Kolbe-Schmitt reaction . This classic named reaction is a powerful method for the ortho-carboxylation of phenols.[1][2] The reaction proceeds via the nucleophilic addition of a phenoxide ion to carbon dioxide, followed by an acidic workup.

Causality Behind Experimental Choices:

-

Phenoxide Formation: The reaction is initiated by deprotonating the starting phenol, 2-methyl-4-methoxyphenol, to form the corresponding phenoxide ion. The phenoxide is a much stronger nucleophile than the neutral phenol due to the increased electron density on the aromatic ring.[2]

-

Regioselectivity (Ortho-Carboxylation): The regioselectivity of the Kolbe-Schmitt reaction (whether the carboxyl group adds to the ortho or para position) is highly dependent on the counter-ion of the phenoxide and the reaction conditions. For the synthesis of the target molecule, carboxylation is required at the ortho position relative to the hydroxyl group. Using a sodium salt (from sodium hydroxide or sodium hydride) favors the formation of a chelated intermediate with the incoming carbon dioxide, directing the electrophile to the ortho position.[2][3] In contrast, larger counter-ions like potassium or cesium tend to favor the para product.[3][4]

-

Electrophilic Attack: Carbon dioxide, while a weak electrophile, is attacked by the electron-rich phenoxide ring. The reaction is typically conducted under high pressure and elevated temperature (e.g., 100 atm, 125°C) to increase the concentration of CO2 in the reaction phase and overcome the activation energy barrier.[4]

-

Final Product Formation: The initial addition product undergoes tautomerization to form the more stable sodium salicylate derivative. Subsequent acidification with a strong mineral acid, such as hydrochloric acid, protonates the carboxylate and the phenoxide to yield the final product, 2-Hydroxy-4-methoxy-3-methylbenzoic acid.[3]

PART 2: Experimental Protocol

This protocol outlines the synthesis of 2-Hydroxy-4-methoxy-3-methylbenzoic acid from 2-methyl-4-methoxyphenol.

Safety Precautions: This procedure involves high pressure, high temperature, and corrosive materials. It must be performed in a suitable high-pressure reactor (autoclave) within a fume hood by trained personnel. Appropriate personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Role |

| 2-methyl-4-methoxyphenol | 138.16 | 13.8 g (0.10 mol) | Starting Material |

| Sodium Hydroxide (NaOH) | 40.00 | 4.4 g (0.11 mol) | Base |

| Carbon Dioxide (CO2) | 44.01 | Sufficient for 100 atm | Carboxylating Agent |

| Hydrochloric Acid (HCl), conc. | 36.46 | As needed for pH ~2 | Acidification |

| Methanol | - | For phenoxide preparation | Solvent |

| Water (Deionized) | - | For workup | Solvent |

| Ethanol/Water | - | For recrystallization | Purification Solvent |

Step-by-Step Methodology

Step 1: Preparation of Sodium 2-methyl-4-methoxyphenoxide

-

Carefully place 13.8 g (0.10 mol) of 2-methyl-4-methoxyphenol into the stainless-steel liner of a high-pressure autoclave.

-

In a separate beaker, dissolve 4.4 g (0.11 mol) of sodium hydroxide in a minimal amount of methanol (approx. 20-30 mL) with gentle warming.

-

Add the methanolic NaOH solution to the phenol in the autoclave liner.

-

Place the liner on a heating mantle or rotary evaporator and remove the methanol under reduced pressure until a dry, free-flowing powder of the sodium phenoxide is obtained. It is critical to ensure the phenoxide is completely dry, as the presence of water significantly decreases the reaction yield.[3]

Step 2: Carboxylation under Pressure (Kolbe-Schmitt Reaction)

-

Seal the autoclave containing the dry sodium phenoxide according to the manufacturer's instructions.

-

Pressurize the autoclave with carbon dioxide gas to approximately 100 atm.

-

Begin heating the autoclave with stirring to a temperature of 125-135°C. Monitor both temperature and pressure closely.

-

Maintain the reaction at this temperature and pressure for 6-8 hours.

Step 3: Workup and Isolation

-

After the reaction period, turn off the heat and allow the autoclave to cool completely to room temperature.

-

CAUTIOUSLY vent the excess carbon dioxide pressure in a fume hood.

-

Open the autoclave and add approximately 200 mL of warm deionized water to the solid reaction mass in the liner. Stir until all the solid has dissolved.

-

Transfer the aqueous solution to a large beaker (e.g., 1 L).

-

Cool the beaker in an ice bath. Slowly and with constant stirring, add concentrated hydrochloric acid dropwise until the solution becomes strongly acidic (pH ~2, check with pH paper).

-

A precipitate of the crude 2-Hydroxy-4-methoxy-3-methylbenzoic acid will form.

-

Continue to stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water to remove inorganic salts.

-

Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

Step 4: Purification

-

The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization (Self-Validation)

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Melting Point: A sharp melting point indicates high purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the successful addition of the carboxylic acid group and the substitution pattern on the aromatic ring.

-

FT-IR Spectroscopy: To identify characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

-

Mass Spectrometry: To confirm the molecular weight of the target compound (C9H10O4, MW: 182.17 g/mol ).

PART 3: Visualization of the Workflow

The following diagram provides a high-level overview of the synthetic workflow.

Caption: Synthetic workflow for 2-Hydroxy-4-methoxy-3-methylbenzoic acid.

References

-

Kolbe-Schmitt Reaction - J&K Scientific LLC. (2021, February 23). Retrieved from [Link]

-

Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons. (n.d.). StudySmarter US. Retrieved from [Link]

-

Kolbe–Schmitt reaction - Wikipedia. (2023, December 2). Retrieved from [Link]

-

A STUDY OF THE KOLBE-SCHMITT REACTION. II. THE CARBONATION OF PHENOLS. (1951). Journal of Organic Chemistry, 16(2), 233-240. Retrieved from [Link]

-

Gattermann-Koch reaction - Oxford Reference. (n.d.). Retrieved from [Link]

-

Reactions of Phenols - Chemistry Steps. (2024, January 10). Retrieved from [Link]

-

Gattermann reaction - Wikipedia. (2023, November 29). Retrieved from [Link]

Sources

Application Note: Advanced HPLC-UV/DAD and LC-MS Profiling of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid

Introduction & Chemical Profiling

2-Hydroxy-4-methoxy-3-methylbenzoic acid (CAS No. 116371-82-5) is a highly specific, multi-substituted phenolic acid utilized as a critical building block in organic synthesis and pharmaceutical development[1],[2]. Structurally, it features a benzoic acid core modified by an ortho-hydroxyl group, a meta-methyl group, and a para-methoxy group.

Understanding the physicochemical properties of this molecule is the first step in designing a robust analytical method. The presence of both a carboxylic acid and a phenolic hydroxyl group dictates its ionization behavior, while the methyl and methoxy substituents contribute to its overall hydrophobicity and steric profile[3].

Table 1: Analyte Physicochemical Properties

| Parameter | Value / Characteristic | Analytical Implication |

| Molecular Formula | C₉H₁₀O₄[1],[2] | Determines exact mass for LC-MS validation. |

| Molecular Weight | 182.17 g/mol [1],[3] | Target m/z for [M-H]⁻ is ~181.05. |

| pKa (Estimated) | ~3.5 (COOH), ~9.5 (OH) | Mobile phase pH must be < 2.5 to suppress ionization. |

| UV Chromophores | Conjugated aromatic system | Strong absorbance expected at 254 nm and 280 nm. |

Rationale for Method Development (Causality & Logic)

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by molecular causality. The following parameters have been engineered specifically for phenolic acid derivatives:

-

Mobile Phase pH & Ionization Suppression: The carboxylic acid moiety will ionize at neutral pH, creating a dynamic equilibrium between the neutral and anionic states. This leads to split peaks and severe tailing on hydrophobic stationary phases. By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), we force the equilibrium entirely toward the neutral, protonated state, ensuring sharp, symmetrical peaks and reproducible retention times,[4].

-

Stationary Phase Selection: A high-purity, end-capped C18 column (e.g., 5 µm particle size) is selected. End-capping is critical here; it masks residual acidic silanol groups on the silica support that would otherwise engage in secondary interactions with the analyte's hydroxyl and carboxyl groups[5],[6].

-

Gradient Elution: While isocratic elution might suffice for a pure standard, a gradient elution from 5% to 95% organic modifier is employed to ensure the method is stability-indicating. This washes strongly retained hydrophobic impurities or degradation products off the column, extending column lifespan and ensuring baseline stability,[7].

-

Orthogonal Detection: UV detection at 254 nm captures the primary π-π* transitions of the benzene ring, while 280 nm is highly specific for the n-π* transitions of phenolic oxygen lone pairs,[7]. To create a self-validating system, the eluent is split into an Electrospray Ionization Mass Spectrometer (ESI-MS). Because phenolic acids readily deprotonate, ESI negative mode provides highly sensitive, definitive mass confirmation[5],[6].

Experimental Protocols

Reagents and Materials

-

Analyte: 2-Hydroxy-4-methoxy-3-methylbenzoic acid standard (≥98% purity).

-

Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, and LC-MS grade Formic Acid (FA).

-

Column: Reversed-phase C18 column (250 mm × 4.6 mm, 5 µm, end-capped)[4].

Step-by-Step Sample Preparation

A self-validating protocol requires ruling out sample matrix effects and particulate contamination.

-

Stock Solution: Accurately weigh 10.0 mg of the standard and dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard: Dilute the stock solution with the initial mobile phase (95% Water / 5% ACN, containing 0.1% FA) to a final concentration of 50 µg/mL. Causality note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion during injection.

-

Filtration: Pass the working standard through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial. Discard the first 3 drops to account for membrane adsorption[7].

Chromatographic Conditions (HPLC-UV/DAD)

-

Mobile Phase A: Water + 0.1% Formic Acid (v/v)

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C (Thermostating prevents retention time drift due to ambient temperature fluctuations).

-

Detection Wavelengths: DAD scanning from 200–400 nm; specific extraction at 254 nm and 280 nm[7].

Table 2: Optimized HPLC Gradient Elution Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 15.0 | 5 | 95 | Linear |

| 18.0 | 5 | 95 | Hold (Wash) |

| 18.1 | 95 | 5 | Step (Reset) |

| 25.0 | 95 | 5 | Re-equilibration |

LC-MS Orthogonal Validation Conditions

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Negative Ion Mode[6]

-

Capillary Voltage: 3.0 kV

-

Desolvation Temperature: 350°C

-

Target Ion (m/z): 181.05 [M-H]⁻

System Suitability & Self-Validation

To ensure the protocol is a self-validating system, the following sequence must be executed before data acquisition. This guarantees that the analytical environment is free from artifacts and that the column is performing optimally.

-

Blank Injection: Inject 10 µL of the sample diluent. Validation: The chromatogram must show no peaks ≥ 0.1% of the target analyte area at the expected retention time.

-

Peak Purity Check: Utilize the DAD software to perform a peak purity analysis across the analyte peak. Validation: The purity angle must be less than the purity threshold, confirming no co-eluting impurities exist under the main peak[6].

Table 3: System Suitability Criteria (Self-Validation Metrics)

| Parameter | Acceptance Criteria | Causality / Rationale |

| Retention Time (RT) RSD | ≤ 1.0% (n=5) | Confirms pump stability and complete column re-equilibration. |

| Tailing Factor (Tf) | 0.8 – 1.5 | Ensures adequate ionization suppression by formic acid. |

| Theoretical Plates (N) | > 5,000 | Verifies column bed integrity and optimal packing efficiency. |

| Mass Accuracy | ± 5 ppm | Confirms the chemical identity of the eluting peak via MS. |

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, highlighting the split between primary optical detection and orthogonal mass validation.

Caption: Analytical workflow for the HPLC-DAD/MS profiling of phenolic acid derivatives.

Sources

- 1. 2-hydroxy-4-methoxy-benzoic acid-Molbase [molbase.com]

- 2. ECHA CHEM [chem.echa.europa.eu]

- 3. EnamineStore [enaminestore.com]

- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Application Notes & Protocols for the Preclinical Evaluation of 2-Hydroxy-4-methoxy-3-methylbenzoic acid

Document ID: ANP-243M-D26.1

Introduction: Unveiling the Therapeutic Potential of a Novel Salicylic Acid Analogue

In the landscape of medicinal chemistry, the salicylic acid scaffold remains a cornerstone for the development of anti-inflammatory, analgesic, and antipyretic agents.[1] Its derivatives have been extensively explored to enhance efficacy and mitigate side effects.[1][2] This guide focuses on 2-Hydroxy-4-methoxy-3-methylbenzoic acid , a structurally distinct analogue whose therapeutic potential is largely untapped. Its chemical architecture, featuring a strategic methylation and methoxylation on the phenyl ring, suggests a modulation of its physicochemical and pharmacological properties compared to its parent compound.

This document serves as a comprehensive technical resource for researchers and drug development professionals. It outlines the foundational rationale for investigating this compound, proposes a plausible mechanism of action based on its structural class, and provides detailed, validated protocols for its initial preclinical evaluation. The insights herein are derived from established methodologies and data from closely related analogues, such as 2-hydroxy-4-methoxybenzoic acid (HMBA), which has demonstrated significant anti-inflammatory, antioxidant, and hepatoprotective activities.[3][4]

Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is a prerequisite for all stages of drug development, from formulation to ADME studies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | (Calculated) |

| Molecular Weight | 182.17 g/mol | (Calculated) |

| IUPAC Name | 2-hydroxy-4-methoxy-3-methylbenzoic acid | - |

| Structure |  | - |

| LogP (Octanol/Water) | ~2.0 - 2.5 (Predicted) | (Based on similar structures) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | (General for phenolic acids)[5] |

Pharmacological Rationale & Proposed Mechanism of Action

Inflammation is a complex biological response fundamentally regulated by signaling pathways, among which the Nuclear Factor-kappa B (NF-κB) pathway is a central mediator.[6][7] NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[8] Many salicylic acid derivatives exert their anti-inflammatory effects by modulating this pathway.[9]

We hypothesize that 2-Hydroxy-4-methoxy-3-methylbenzoic acid interferes with the canonical NF-κB signaling cascade. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[8] This frees NF-κB to translocate to the nucleus, bind to DNA, and initiate the transcription of target genes. Our proposed mechanism suggests that the compound may inhibit the IKK complex or upstream signaling events, thereby preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.

Caption: Proposed mechanism of action for 2-Hydroxy-4-methoxy-3-methylbenzoic acid.

Experimental Workflow: A Tiered Approach to Preclinical Screening

A logical, tiered approach is essential for the efficient evaluation of a new chemical entity. The workflow should begin with broad, foundational assays and progress toward more specific, mechanism-based studies. This strategy ensures that resources are allocated effectively and provides a comprehensive initial profile of the compound's bioactivity.

Caption: Tiered experimental workflow for preclinical evaluation.

Application Note 1: Preliminary Cytotoxicity Assessment using MTT Assay

Rationale: Before assessing therapeutic efficacy, it is imperative to determine the concentration range at which the compound is not toxic to cells. The MTT assay is a robust, colorimetric method that measures cell metabolic activity, which is proportional to the number of viable cells.[11][12] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13]

Protocol:

-

Cell Seeding:

-

Seed a suitable cell line (e.g., RAW 264.7 macrophages or HeLa cells) into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[11]

-

-

Compound Treatment:

-

Prepare a stock solution of 2-Hydroxy-4-methoxy-3-methylbenzoic acid in DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 1 µM to 500 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.

-

Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include wells for "untreated cells" and "vehicle control (DMSO)".

-

Incubate for 24 or 48 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]

-

Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[5]

-

Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.[11][14]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) × 100.

-

Plot % Viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

Application Note 2: In Vitro Anti-Inflammatory Activity via Protein Denaturation Inhibition

Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[15] The ability of a compound to prevent the denaturation of proteins (such as egg albumin or bovine serum albumin) induced by heat or chemicals is a reliable and rapid method to screen for anti-inflammatory properties.[15]

Protocol:

-

Preparation of Reagents:

-

Test Compound: Prepare various concentrations (e.g., 100-1000 µg/mL) of 2-Hydroxy-4-methoxy-3-methylbenzoic acid in a suitable solvent (e.g., methanol).

-

Standard Drug: Prepare identical concentrations of a standard anti-inflammatory drug like Diclofenac sodium.[15]

-

Egg Albumin Solution: Prepare a 1% aqueous solution of fresh hen's egg albumin.

-

-

Assay Procedure:

-

In a set of test tubes, add 2.0 mL of the respective compound or standard drug concentration.

-

Add 2.8 mL of phosphate-buffered saline (PBS, pH 7.4) and 0.2 mL of the egg albumin solution to each tube.[15]

-

Control: Prepare a control tube containing 2.0 mL of distilled water instead of the test compound.

-

Incubate all tubes at 37°C for 15 minutes.

-

-

Induction of Denaturation:

-

Induce denaturation by incubating the tubes in a water bath at 70°C for 10 minutes.

-

-

Measurement:

-

After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation.

-

Formula: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] × 100.

-

Determine the IC₅₀ value, which is the concentration required to inhibit 50% of protein denaturation.

-

Application Note 3: In Vitro Antioxidant Capacity Assessment (DPPH & ABTS Assays)

Rationale: Oxidative stress is intricately linked to inflammation.[4] Evaluating a compound's ability to scavenge free radicals is crucial. The DPPH and ABTS assays are two of the most common and reliable spectrophotometric methods for this purpose.[16]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, measured at ~517 nm.[16][17]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce this radical, causing a loss of color measured at a longer wavelength (~734 nm), which reduces interference from colored compounds.[16]

Protocol (DPPH Assay):

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound/standard concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]

-

Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

Formula: % Scavenging = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] × 100.

-

Protocol (ABTS Assay):

-

Preparation of ABTS•+ Solution: Mix equal volumes of 7 mM ABTS salt solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[18] Dilute the resulting solution with ethanol to obtain an absorbance of ~0.70 at 734 nm.

-

Reaction: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each compound/standard concentration.[16]

-

Incubation: Incubate at room temperature for 6-10 minutes.[16]

-

Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value or express results as Trolox Equivalent Antioxidant Capacity (TEAC).[19]

References

- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- BenchChem. (n.d.). A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds.

- Liu, T., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.

- Shih, R. H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience.

- AnyGenes. (n.d.). NF-κB Signaling Pathway: Functions and Biomarkers.

- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation.

- Cyrusbio. (n.d.). MTT Assay Protocol.

- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.

- Abcam. (n.d.). MTT assay protocol.

- Kaur, P., & Chawla, A. (2026). Green Synthesis, Structural Characterization and Pharmacological Evaluation for Analgesic and Anti-Inflammatory Activities of Salicylic Acid Based Triazolothiadiazole Derivatives. Der Pharma Chemica.

- ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?

- Al-Ostath, A., et al. (2023). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances.

- Yildirim, I., et al. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Expert Opinion on Therapeutic Patents.

- ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS....

- Gecim, G., et al. (2023). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. Chemistry & Biodiversity.

- de Oliveira, G. G., et al. (2025). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI.

- Olech, M., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.

- Tadesse, S., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. BMC Chemistry.

- International Journal of Pharmaceutical Sciences. (2025). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay.

- ResearchGate. (2014). How can I evaluate anti-inflammatory properties for plant extracts?

- Pharmacognosy Magazine. (2021). Hemidesmus indicus (l)-derived 2-hydroxy-4-methoxy benzoic acid attenuates dna damage and autophagy in sk-mel28 cells via p-erk pathway.

- MedchemExpress.com. (n.d.). 2-Hydroxy-4-methoxybenzoic acid (4-Methoxysalicylic Acid) | Natural Product.

- Ghedir, M., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research.

- ResearchGate. (2009). Antidiabetic activity of 2-hydroxy 4-methoxy benzoic acid isolated from the roots of Hemidesmus indicus on streptozotocin-induced diabetic rats.

- BenchChem. (n.d.). biological activity of 4-Methoxybenzoic acid and its derivatives.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cyrusbio.com.tw [cyrusbio.com.tw]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. anygenes.com [anygenes.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. clyte.tech [clyte.tech]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

use of "2-Hydroxy-4-methoxy-3-methylbenzoic acid" as a chemical intermediate

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Hydroxy-4-methoxy-3-methylbenzoic acid as a versatile chemical intermediate.

Foreword: Navigating the Synthetic Landscape of a Niche Intermediate

2-Hydroxy-4-methoxy-3-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. While not as extensively documented as some of its isomers, its unique arrangement of functional groups—a carboxylic acid, a phenolic hydroxyl, a methoxy ether, and a methyl group—presents a rich scaffold for synthetic transformations. This guide provides a comprehensive overview of its properties, a robust synthesis protocol, and a detailed exploration of its potential as a chemical intermediate in medicinal chemistry and materials science. We bridge the gap in existing literature by applying established chemical principles and drawing parallels from structurally related molecules to provide a practical, scientifically-grounded framework for its use.

Section 1: Compound Profile and Synthetic Potential

2-Hydroxy-4-methoxy-3-methylbenzoic acid, a derivative of salicylic acid, possesses a distinct substitution pattern that dictates its reactivity and potential applications.

1.1. Physicochemical Properties

Specific experimental data for this exact isomer is limited. The properties below are estimated based on its structure and data from closely related isomers like 2-hydroxy-4-methoxybenzoic acid and 2-hydroxy-4-methylbenzoic acid[1][2][3].

| Property | Value (Estimated) | Source/Rationale |

| Molecular Formula | C₉H₁₀O₃ | Based on Structure |

| Molecular Weight | 182.17 g/mol | Based on Structure |

| Appearance | Off-white to pale crystalline solid | Inferred from related benzoic acids[4] |

| Melting Point | ~160-175 °C | Broad estimate based on isomers[3] |

| Solubility | Slightly soluble in water; soluble in methanol, ethanol, DMSO, ethyl acetate | Typical for phenolic acids[5] |

| pKa | ~3-4 (Carboxylic acid), ~9-10 (Phenol) | Inferred from salicylic acid derivatives |

1.2. Reactivity and Strategic Importance

The molecule's value as an intermediate stems from the differential reactivity of its functional groups, allowing for selective modifications.

-

Carboxylic Acid (-COOH): The primary site for nucleophilic acyl substitution, enabling the formation of esters, amides, and acid chlorides. This is fundamental for creating prodrugs or linking the scaffold to other molecules[4][6].

-

Phenolic Hydroxyl (-OH): Offers a site for O-alkylation and O-acylation to form ethers and esters. Its acidity and nucleophilicity can be modulated by reaction conditions.

-

Aromatic Ring: The electron-donating hydroxyl and methoxy groups activate the ring towards electrophilic aromatic substitution. The steric bulk of the adjacent methyl group influences the regioselectivity of incoming electrophiles, likely directing them to the C5 position.

This multi-functionality makes it a valuable building block for constructing complex molecules with tailored pharmacological or material properties.

Section 2: Synthesis of 2-Hydroxy-4-methoxy-3-methylbenzoic Acid

As direct commercial sources for this specific isomer are rare, a reliable synthesis protocol is paramount. The following method is an adaptation of the Kolbe-Schmitt reaction, a proven method for carboxylating phenols, based on procedures for similar structures[7].

2.1. Synthetic Workflow Overview

The synthesis begins with the commercially available 2-methoxy-6-methylphenol, which is first converted to its sodium salt and then carboxylated using carbon dioxide under pressure.

Caption: Workflow for amide synthesis using carbodiimide coupling.

Protocol:

-

Setup: Dissolve 2-Hydroxy-4-methoxy-3-methylbenzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF.

-

Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) to the solution and stir at room temperature for 30 minutes.

-

Coupling: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine salt is used, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

3.2. Phenolic O-Alkylation (Williamson Ether Synthesis)

This protocol allows for the modification of the hydroxyl group, which can be critical for modulating properties like solubility or receptor binding.

Protocol:

-

Deprotonation: Dissolve 2-Hydroxy-4-methoxy-3-methylbenzoic acid (1.0 eq) in a polar aprotic solvent like acetone or DMF. Add a mild base such as potassium carbonate (K₂CO₃, 2-3 eq). The base will selectively deprotonate the more acidic carboxylic acid first, followed by the phenol.

-

Alkylation: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.2 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 4-12 hours. The reaction will result in both O-alkylation of the phenol and esterification of the carboxylic acid.

-

Selective Hydrolysis (Optional): If only the ether is desired, the resulting ester can be selectively hydrolyzed back to the carboxylic acid using a mild base like lithium hydroxide (LiOH) in a THF/water mixture.

-

Workup and Isolation: After cooling, filter off the base. Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by chromatography.

Section 4: Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized intermediate and its subsequent products.

| Technique | Expected Observations for 2-Hydroxy-4-methoxy-3-methylbenzoic acid |

| ¹H NMR | - Aromatic protons (2H, likely singlets or narrow doublets).- Methoxy protons (-OCH₃, ~3.8-4.0 ppm, singlet, 3H).- Methyl protons (-CH₃, ~2.1-2.3 ppm, singlet, 3H).- Acidic proton (-COOH, broad singlet, >10 ppm).- Phenolic proton (-OH, broad singlet, variable shift). |

| ¹³C NMR | - Carbonyl carbon (~170 ppm).- Aromatic carbons (6 signals, ~100-160 ppm).- Methoxy carbon (~55-60 ppm).- Methyl carbon (~15-20 ppm). |

| FT-IR | - Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹).- Sharp O-H stretch from phenol (~3300-3500 cm⁻¹).- C=O stretch from carboxylic acid (~1680-1710 cm⁻¹).- C-O stretches from ether and acid (~1200-1300 cm⁻¹). |

| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z 181.05. |

Section 5: Safety and Handling

Hazard Profile: Based on the safety data for the closely related isomer 2-Hydroxy-4-methoxybenzoic acid, this compound should be handled as a hazardous chemical.[3][8]

-